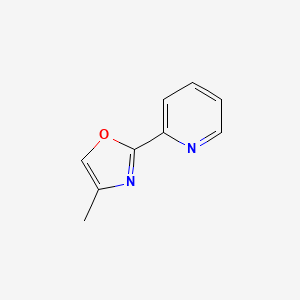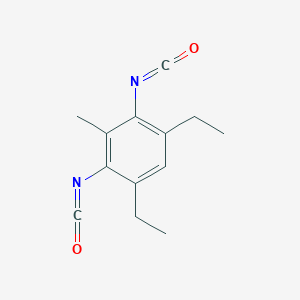
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate is a chemical compound known for its unique structure and properties. This compound is part of the broader class of phosphonium salts, which are widely used in organic synthesis and catalysis. The presence of both amino and benzamido groups in its structure makes it a versatile compound in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate precursor containing the amino and benzamido groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and benzamido groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium salts, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its ability to form stable intermediates and transition states makes it a valuable reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium chloride: Similar in structure but with chloride as the counterion instead of perchlorate.
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium bromide: Another similar compound with bromide as the counterion.
Uniqueness
The uniqueness of (2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate lies in its specific counterion (perchlorate), which can influence its reactivity and stability. The presence of both amino and benzamido groups also provides additional sites for chemical modification, making it a versatile compound for various applications .
Propriétés
| 90283-78-6 | |
Formule moléculaire |
C27H24ClN2O5P |
Poids moléculaire |
522.9 g/mol |
Nom IUPAC |
(2-amino-1-benzamidoethenyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H23N2OP.ClHO4/c28-21-26(29-27(30)22-13-5-1-6-14-22)31(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-21H,28H2;(H,2,3,4,5) |
Clé InChI |
JQLJBUKAIPRIGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=CN)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)

![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)

![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
